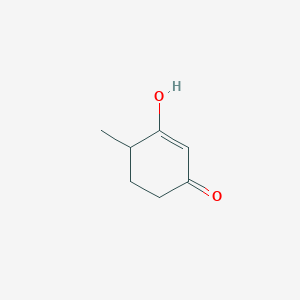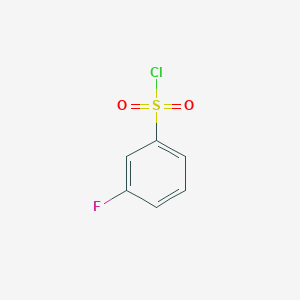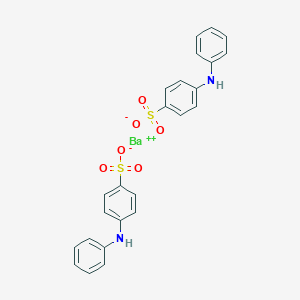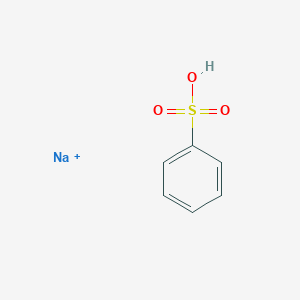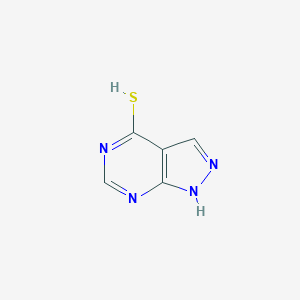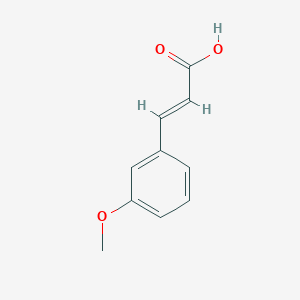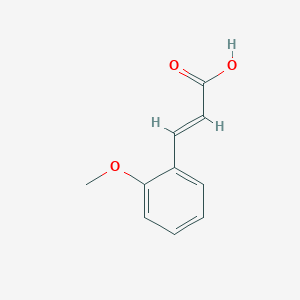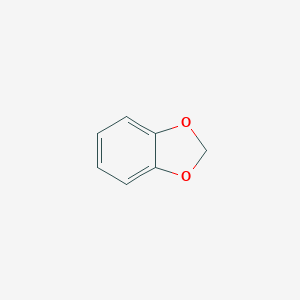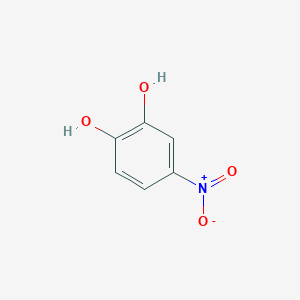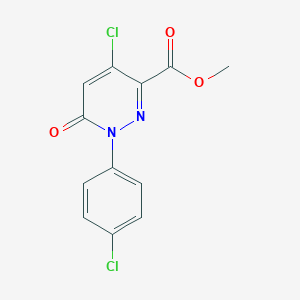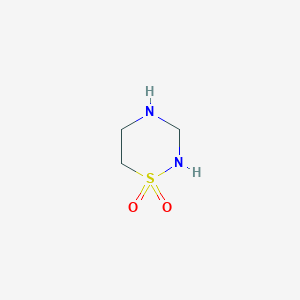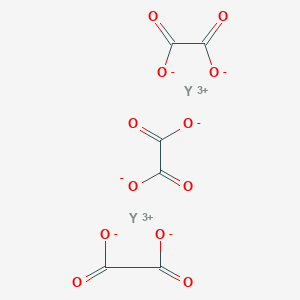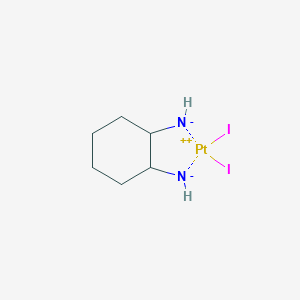![molecular formula C8H10N2O2S B145953 Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI) CAS No. 136742-80-8](/img/structure/B145953.png)
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI) is a chemical compound with the molecular formula C10H11NO2S. It is commonly known as 3-APT or 3-aminopyridine-2-thiol propionic acid. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-APT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. It also acts as a scavenger of free radicals, which are known to contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
3-APT has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It also increases the levels of antioxidant enzymes such as superoxide dismutase, which helps to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-APT in laboratory experiments is its ability to inhibit the inflammatory response without causing significant toxicity. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-APT. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is the investigation of the potential use of 3-APT in the treatment of other diseases such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, 3-APT is a promising compound that has been widely studied for its potential applications in various fields of scientific research. Its unique properties and potential therapeutic benefits make it a valuable tool for researchers in the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 3-APT is a multi-step process that involves the reaction of 3-aminopyridine-2-thiol with propionic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-APT has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propiedades
Número CAS |
136742-80-8 |
|---|---|
Nombre del producto |
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI) |
Fórmula molecular |
C8H10N2O2S |
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
3-(3-aminopyridin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H10N2O2S/c9-6-2-1-4-10-8(6)13-5-3-7(11)12/h1-2,4H,3,5,9H2,(H,11,12) |
Clave InChI |
GJOMOWRTJNVXAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SCCC(=O)O)N |
SMILES canónico |
C1=CC(=C(N=C1)SCCC(=O)O)N |
Sinónimos |
Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



